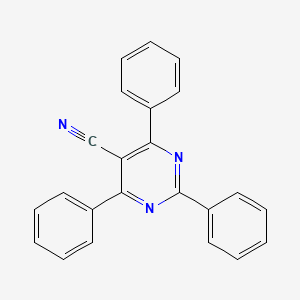
2,4,6-Triphenylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenylpyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of three phenyl groups attached to the pyrimidine ring at positions 2, 4, and 6, and a cyano group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-triphenylpyrimidine-5-carbonitrile typically involves the reaction of benzaldehyde derivatives with malononitrile and ammonium acetate under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the pyrimidine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triphenylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Halogenated or nitrated derivatives of the compound.
Reduction Reactions: Amino derivatives of the compound.
Oxidation Reactions: Oxidized derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenylpyrimidine-5-carbonitrile has been explored for various scientific research applications:
Materials Science: It is used in the development of thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Derivatives of this compound have shown potential as anticancer agents, particularly as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR).
Biological Research: The compound’s derivatives are being studied for their cytotoxic activities against various human tumor cell lines.
Wirkmechanismus
The mechanism of action of 2,4,6-triphenylpyrimidine-5-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, as tyrosine kinase inhibitors, they mimic ATP and bind to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Cyanophenyl)-2,6-diphenylpyrimidine-5-carbonitrile: Similar structure with a cyano group at the 3-position of the phenyl ring.
2,4,6-Triphenylpyrimidine: Lacks the cyano group at position 5.
Uniqueness
2,4,6-Triphenylpyrimidine-5-carbonitrile is unique due to the presence of the cyano group at position 5, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications, such as in TADF materials and as a scaffold for designing tyrosine kinase inhibitors .
Eigenschaften
CAS-Nummer |
51803-13-5 |
|---|---|
Molekularformel |
C23H15N3 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2,4,6-triphenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H15N3/c24-16-20-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)26-22(20)18-12-6-2-7-13-18/h1-15H |
InChI-Schlüssel |
AEXVQHOKEWCIAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


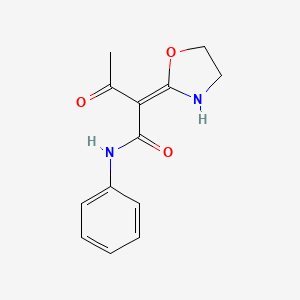
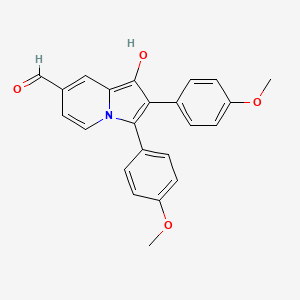
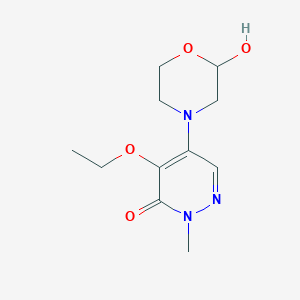
![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
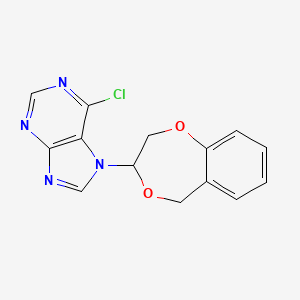
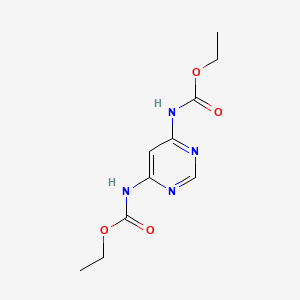
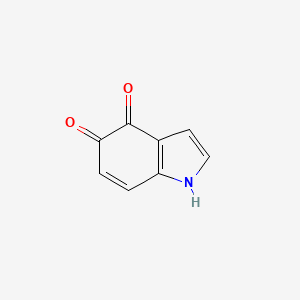
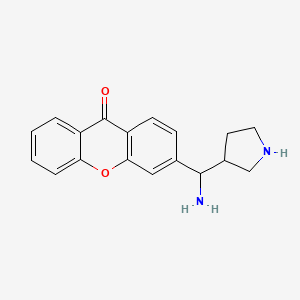
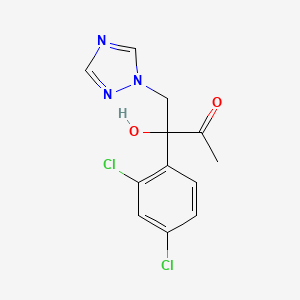
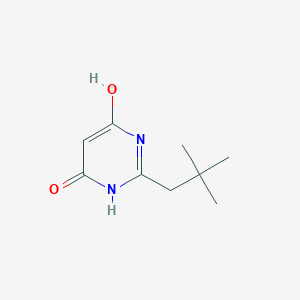
![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)
